![molecular formula C10H8N2O3 B2801561 3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester CAS No. 1126636-89-2](/img/structure/B2801561.png)

3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

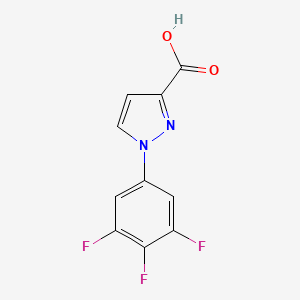

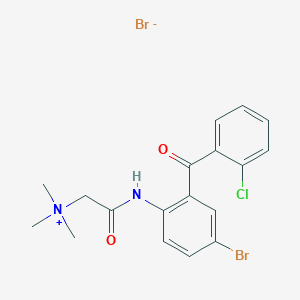

3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has the molecular formula C10H8N2O3 .

Synthesis Analysis

The synthesis of 3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester involves the use of readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This method is devoid of caustic or expensive reagents, such as transition metal complexes .Molecular Structure Analysis

The molecular structure of 3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is represented by the InChI code1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3 . Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This involves radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.19 . It is a solid at room temperature and should be stored at 4°C under nitrogen .Applications De Recherche Scientifique

Antibacterial Agents

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate has been investigated for its antibacterial properties. Researchers have synthesized derivatives with imidazo[1,2-a]pyridine-3-carboxylate cores and screened them for anti-proliferative activity against Streptococcus pneumoniae . Further studies could explore its efficacy against other bacterial strains.

Antitubercular Activity

In an acute tuberculosis (TB) mouse model, Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate analogs demonstrated significant reductions in bacterial load. For instance, treatment with Q203 (a related compound) led to a 90% to 99.9% reduction in bacterial load after 4 weeks . Investigating this compound’s potential as an antitubercular agent is promising.

Cell Biology Research

Researchers have used Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate in cell biology studies. Notably, it has been cited in publications related to Nature, Cell, and Cell Research . Its effects on cellular processes, signaling pathways, and gene expression warrant further exploration.

FtsZ Inhibitors

Docking studies have identified potential anti-FtsZ agents that bind to the Vitamin K3-binding region of FtsZ (a bacterial protein involved in cell division). While not directly related to Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate, understanding its interactions with FtsZ could inform drug discovery efforts .

Safety and Hazards

Mécanisme D'action

Target of Action

Mode of Action

Imidazo[1,2-a]pyridines have been reported to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Propriétés

IUPAC Name |

methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOISSYVAJVWIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC=C2C=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-6-[(2-methylphenyl)acetyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2801488.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2801491.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2801493.png)

![6-(Pyridin-2-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801495.png)

![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide](/img/structure/B2801501.png)